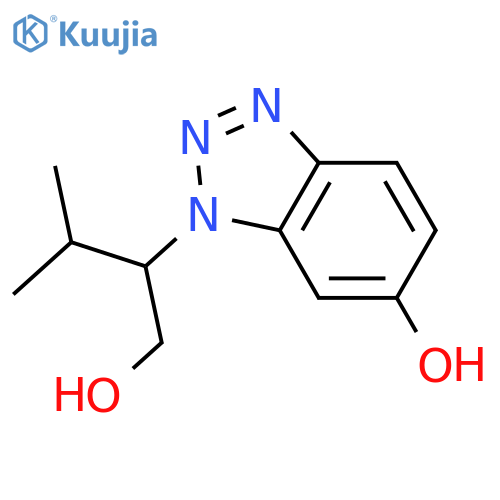

Cas no 2287271-17-2 (1-(1-hydroxy-3-methylbutan-2-yl)-1H-1,2,3-benzotriazol-6-ol)

1-(1-hydroxy-3-methylbutan-2-yl)-1H-1,2,3-benzotriazol-6-ol 化学的及び物理的性質

名前と識別子

-

- EN300-6749217

- 1-(1-hydroxy-3-methylbutan-2-yl)-1H-1,2,3-benzotriazol-6-ol

- 2287271-17-2

-

- インチ: 1S/C11H15N3O2/c1-7(2)11(6-15)14-10-5-8(16)3-4-9(10)12-13-14/h3-5,7,11,15-16H,6H2,1-2H3

- InChIKey: AZDVAHOBPWHCDJ-UHFFFAOYSA-N

- SMILES: OCC(C(C)C)N1C2C=C(C=CC=2N=N1)O

計算された属性

- 精确分子量: 221.116426730g/mol

- 同位素质量: 221.116426730g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 4

- 重原子数量: 16

- 回転可能化学結合数: 3

- 複雑さ: 237

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 1.4

- トポロジー分子極性表面積: 71.2Ų

1-(1-hydroxy-3-methylbutan-2-yl)-1H-1,2,3-benzotriazol-6-ol Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6749217-10.0g |

1-(1-hydroxy-3-methylbutan-2-yl)-1H-1,2,3-benzotriazol-6-ol |

2287271-17-2 | 10g |

$3622.0 | 2023-05-23 | ||

| Enamine | EN300-6749217-0.1g |

1-(1-hydroxy-3-methylbutan-2-yl)-1H-1,2,3-benzotriazol-6-ol |

2287271-17-2 | 0.1g |

$741.0 | 2023-05-23 | ||

| Enamine | EN300-6749217-5.0g |

1-(1-hydroxy-3-methylbutan-2-yl)-1H-1,2,3-benzotriazol-6-ol |

2287271-17-2 | 5g |

$2443.0 | 2023-05-23 | ||

| Enamine | EN300-6749217-0.5g |

1-(1-hydroxy-3-methylbutan-2-yl)-1H-1,2,3-benzotriazol-6-ol |

2287271-17-2 | 0.5g |

$809.0 | 2023-05-23 | ||

| Enamine | EN300-6749217-0.25g |

1-(1-hydroxy-3-methylbutan-2-yl)-1H-1,2,3-benzotriazol-6-ol |

2287271-17-2 | 0.25g |

$774.0 | 2023-05-23 | ||

| Enamine | EN300-6749217-0.05g |

1-(1-hydroxy-3-methylbutan-2-yl)-1H-1,2,3-benzotriazol-6-ol |

2287271-17-2 | 0.05g |

$707.0 | 2023-05-23 | ||

| Enamine | EN300-6749217-2.5g |

1-(1-hydroxy-3-methylbutan-2-yl)-1H-1,2,3-benzotriazol-6-ol |

2287271-17-2 | 2.5g |

$1650.0 | 2023-05-23 | ||

| Enamine | EN300-6749217-1.0g |

1-(1-hydroxy-3-methylbutan-2-yl)-1H-1,2,3-benzotriazol-6-ol |

2287271-17-2 | 1g |

$842.0 | 2023-05-23 |

1-(1-hydroxy-3-methylbutan-2-yl)-1H-1,2,3-benzotriazol-6-ol 関連文献

-

Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863

-

Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535

-

Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233

-

Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92

-

Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119

-

Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237

-

Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701

-

Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764

-

Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790

1-(1-hydroxy-3-methylbutan-2-yl)-1H-1,2,3-benzotriazol-6-olに関する追加情報

Introduction to the Compound 1-(1-Hydroxy-3-Methylbutan-2-Yl)-1H-1,2,3-Benzotriazol-6-Ol (CAS No: 2287271-17-2)

The compound 1-(1-hydroxy-3-methylbutan-2-yl)-1H-1,2,3-benzotriazol-6ol, with the CAS number NO 2287 000, is a highly specialized organic compound that has garnered significant attention in the fields of chemistry and materials science. This compound belongs to the class of benzotriazole derivatives, which are well-known for their versatile applications in various industries. The structure of this compound is characterized by a benzotriazole ring system with specific substituents that confer unique chemical and physical properties.

The benzotriazole moiety in this compound plays a pivotal role in its functionality. Benzotriazoles are aromatic heterocycles that are widely used as corrosion inhibitors, UV stabilizers, and intermediates in pharmaceutical and agrochemical industries. The presence of the hydroxyl group at position 6 of the benzotriazole ring further enhances its reactivity and compatibility with other functional groups. Additionally, the substituent at position 1 of the benzotriazole ring—a hydroxyl-containing methylbutan group—adds complexity to its structure and potentially expands its application scope.

Recent studies have highlighted the potential of this compound in advanced materials science applications. For instance, researchers have explored its use as a building block for constructing supramolecular assemblies and functional polymers. The hydroxyl groups present in the molecule can participate in hydrogen bonding, which is crucial for self-assembling structures. Moreover, the methylbutan group introduces steric effects that can be exploited to control the packing density and mechanical properties of materials derived from this compound.

In terms of synthesis, this compound is typically prepared through a multi-step process involving nucleophilic aromatic substitution and subsequent functionalization steps. The synthesis pathway requires precise control over reaction conditions to ensure high yield and purity. Recent advancements in catalytic methods have enabled more efficient synthesis routes, making this compound more accessible for large-scale production.

The physicochemical properties of this compound are equally intriguing. Its solubility profile makes it suitable for various solvent systems, which is advantageous for its use in solution-based applications such as coatings and adhesives. Furthermore, its thermal stability has been tested under extreme conditions, revealing its potential for high-performance materials that operate under elevated temperatures.

From an environmental standpoint, this compound has been evaluated for its biodegradability and eco-friendliness. Preliminary studies suggest that it exhibits moderate biodegradation rates under aerobic conditions, which aligns with current sustainability trends in chemical manufacturing.

In conclusion, the compound NO 000 represents a promising candidate for diverse applications across multiple disciplines. Its unique structure and functional groups provide a foundation for innovative research and development efforts. As scientific understanding continues to evolve, this compound is expected to play an increasingly important role in advancing modern materials science and related fields.

2287271-17-2 (1-(1-hydroxy-3-methylbutan-2-yl)-1H-1,2,3-benzotriazol-6-ol) Related Products

- 2308478-77-3(2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid)

- 2680868-14-6(methyl 1-amino-2-(4-chlorophenyl)methylcyclopentane-1-carboxylate)

- 77439-76-0(3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone)

- 2227783-52-8(rac-(1R,2S)-2-(1-ethyl-1H-imidazol-4-yl)cyclopentan-1-ol)

- 65117-65-9(1H-Pyrrole-2-carboxylic acid, 5-(4-bromophenyl)-, ethyl ester)

- 1782665-21-7(methyl 3-[(3-formyl-1H-pyrazol-1-yl)methyl]benzoate)

- 2227901-82-6((1R)-3-amino-1-(6-chloro-1H-indol-3-yl)propan-1-ol)

- 1803588-27-3((5-bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride)

- 2166760-80-9(methyl 4-(aminomethyl)cyclohex-1-ene-1-carboxylate)

- 1224169-47-4(2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)ethanol hydrochloride)